molecular formula C10H9NO3 B13134228 1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone

1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone

Cat. No.: B13134228
M. Wt: 191.18 g/mol
InChI Key: LGBLDFMUTNDFGN-UHFFFAOYSA-N
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Description

1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring

Preparation Methods

The synthesis of 1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .

Chemical Reactions Analysis

1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone can be compared with other isoxazole derivatives, such as:

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(5-methoxy-1,2-benzoxazol-3-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-6(12)10-8-5-7(13-2)3-4-9(8)14-11-10/h3-5H,1-2H3

InChI Key

LGBLDFMUTNDFGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

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